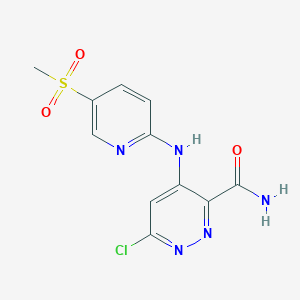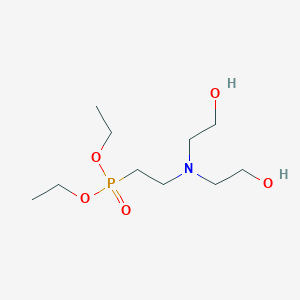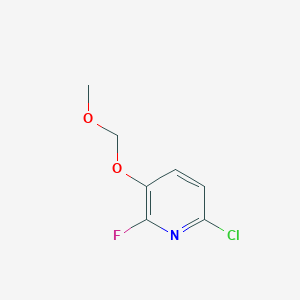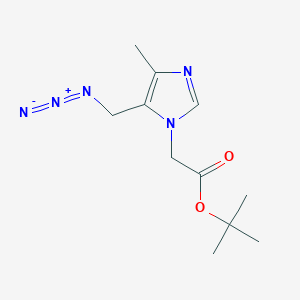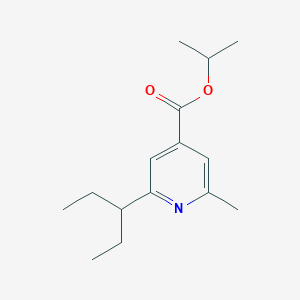
2-(1-Ethylpropyl)-6-methylisonicotinic acid isopropyl ester
Vue d'ensemble
Description
2-(1-Ethylpropyl)-6-methylisonicotinic acid isopropyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes an isonicotinic acid core with various alkyl substitutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpropyl)-6-methylisonicotinic acid isopropyl ester typically involves esterification reactions. One common method is the Fischer esterification, where isonicotinic acid reacts with isopropanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this ester might involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. The process may also include purification steps such as distillation to isolate the ester from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethylpropyl)-6-methylisonicotinic acid isopropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isonicotinic acid and isopropanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (HCl) or bases (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products
Hydrolysis: Isonicotinic acid and isopropanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-Ethylpropyl)-6-methylisonicotinic acid isopropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 2-(1-Ethylpropyl)-6-methylisonicotinic acid isopropyl ester largely depends on its interaction with biological targets. In medicinal chemistry, it may act as a prodrug, where the ester is hydrolyzed in vivo to release the active isonicotinic acid. This active form can then interact with specific enzymes or receptors, modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl isonicotinate
- Methyl isonicotinate
- Propyl isonicotinate
Uniqueness
2-(1-Ethylpropyl)-6-methylisonicotinic acid isopropyl ester is unique due to its specific alkyl substitutions, which can influence its physical and chemical properties, such as solubility and reactivity. These unique features make it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H23NO2 |
|---|---|
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
propan-2-yl 2-methyl-6-pentan-3-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C15H23NO2/c1-6-12(7-2)14-9-13(8-11(5)16-14)15(17)18-10(3)4/h8-10,12H,6-7H2,1-5H3 |
Clé InChI |
WFFCMDGOIKCLPK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1=NC(=CC(=C1)C(=O)OC(C)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
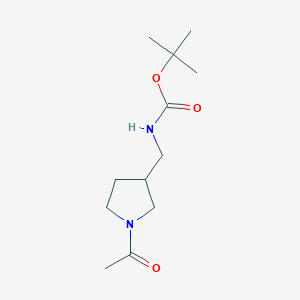
![2-[5-Methyl-3-(trifluoromethyl)-1,2,4-triazol-1-yl]propanoic acid](/img/structure/B8375176.png)
![Tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B8375186.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)pivalamide](/img/structure/B8375194.png)

